N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate
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Overview
Description
N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate is a versatile chemical compound with a unique structure that makes it valuable for various applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate typically involves the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the furan-2-yl group: The furan-2-yl group is introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Allylation: The allyl group is added to the nitrogen atom of the piperazine ring through a nucleophilic substitution reaction using allyl bromide.
Oxalate formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group or the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Allyl bromide for nucleophilic substitution at the nitrogen atom.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of catalysts and materials with specific properties.
Mechanism of Action
The mechanism of action of N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride
- N-allyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide
Uniqueness
N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate stands out due to its oxalate salt form, which can influence its solubility, stability, and reactivity. This unique feature makes it particularly valuable for certain applications where these properties are crucial.
Properties
IUPAC Name |
4-[2-(furan-2-yl)-2-oxoethyl]-N-prop-2-enylpiperazine-1-carboxamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3.C2H2O4/c1-2-5-15-14(19)17-8-6-16(7-9-17)11-12(18)13-4-3-10-20-13;3-1(4)2(5)6/h2-4,10H,1,5-9,11H2,(H,15,19);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIQAOSWLPTZHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCN(CC1)CC(=O)C2=CC=CO2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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